molecular formula C17H16N4O3S B2997349 (Z)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 403650-85-1

(Z)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No. B2997349
M. Wt: 356.4
InChI Key: IRJJPTMFSPYUMC-NVMNQCDNSA-N
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Description

(Z)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
BenchChem offers high-quality (Z)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Docking and Spectroscopic Studies

A study by Karrouchi et al. (2021) on a closely related compound, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, detailed its synthesis, structural characterization, and theoretical analysis, including molecular docking. The compound was evaluated for potential anti-diabetic properties through molecular docking studies, revealing its capability as a candidate for further exploration in medical research for diabetes treatment. This suggests that similar compounds, including the one , may have potential applications in the development of new therapeutic agents, particularly in targeting diseases like diabetes (Karrouchi et al., 2021).

Antitumor Activity

Farghaly (2010) synthesized a series of indole derivatives containing pyrazoles, using a key intermediate similar in structure to the compound of interest. These derivatives were tested in vitro for their ability to inhibit tumor cell growth. The research highlights the potential of pyrazole derivatives in developing antitumor agents, suggesting a possible application of (Z)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide in cancer research (Farghaly, 2010).

Antioxidant and Enzyme Inhibition

Pillai et al. (2019) reported on Schiff bases containing pyrazole rings, examining their antioxidant and α-glucosidase inhibitory activities. The compounds displayed significant inhibitory potential, suggesting the relevance of pyrazole derivatives in developing treatments for conditions associated with oxidative stress and enzyme regulation. This area of research could be relevant for the compound , exploring its potential effects on oxidative stress and enzyme inhibition (Pillai et al., 2019).

Corrosion Inhibition

Paul et al. (2020) studied the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in acidic solutions. Their research demonstrated that these compounds could effectively inhibit corrosion, suggesting an industrial application of pyrazole derivatives in protecting metals against corrosion. This implies that compounds like (Z)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide could be explored for their corrosion inhibition properties (Paul et al., 2020).

properties

IUPAC Name

N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-10-3-6-16(25-10)12-8-13(20-19-12)17(23)21-18-9-11-4-5-14(22)15(7-11)24-2/h3-9,22H,1-2H3,(H,19,20)(H,21,23)/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJJPTMFSPYUMC-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C\C3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

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